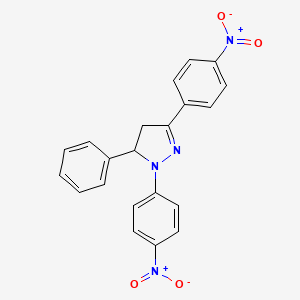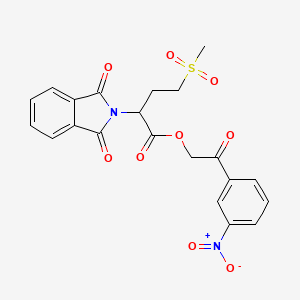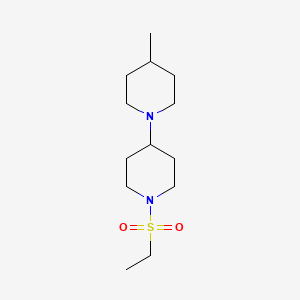
1-(Furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features both a furan and a pyridine ring attached to a piperazine core
Preparation Methods
The synthesis of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and pyridine intermediates: These intermediates are synthesized separately through established organic reactions.
Coupling reaction: The furan and pyridine intermediates are then coupled with piperazine under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds that feature furan, pyridine, and piperazine moieties. Some similar compounds include:
1-(2-FURYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound has a thiophene ring instead of a pyridine ring.
1-(2-PYRIDYLMETHYL)-4-(2-THIENYLMETHYL)PIPERAZINE: This compound features both pyridine and thiophene rings.
1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)MORPHOLINE: This compound has a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(2-FURYLMETHYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE lies in its specific combination of furan and pyridine rings attached to a piperazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H19N3O/c1-2-6-16-14(4-1)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15/h1-6,11H,7-10,12-13H2 |
InChI Key |
MAPIRFMCOAQEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
![1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10881280.png)

![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)

![2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10881312.png)

methanone](/img/structure/B10881317.png)
![N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881323.png)
methanone](/img/structure/B10881324.png)
![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10881359.png)
